5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
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Overview
Description
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the pyridine ring, along with two carboxylate groups at the 2 and 5 positions .
Mechanism of Action
Target of Action
Similar compounds like 2,5-pyridinedicarboxylic acid have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to form complexes with other molecules, which could potentially alter their function .
Biochemical Pathways
Related compounds have been shown to be involved in dna oxidative cleavage, suggesting a potential role in dna damage and repair pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been found to have effects on dna, suggesting potential genotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
The synthesis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate typically involves the reaction of pyridine derivatives with tert-butyl and methyl substituents. One common method involves the esterification of pyridine-2,5-dicarboxylic acid with tert-butyl alcohol and methyl alcohol in the presence of a strong acid catalyst . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate include:
2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate: This compound has a similar structure but with different substituent positions.
2,6-Di-tert-butyl-4-methylpyridine: This compound has two tert-butyl groups and a methyl group attached to the pyridine ring.
5-(tert-butyl) 2-methyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate: This compound has a similar core structure but with additional ring modifications . The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQHDIXPOBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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